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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic data of 4-Nitrobenzaldehyde, providing researchers, scientists,
and drug development professionals with a comprehensive reference for this key chemical
intermediate.

This technical guide offers a detailed examination of the spectroscopic characteristics of 4-
Nitrobenzaldehyde (C7HsNOs3), a crucial building block in the synthesis of various
pharmaceutical compounds and other organic materials. A thorough understanding of its
spectral properties is fundamental for reaction monitoring, quality control, and structural
elucidation. This document presents a compilation of *H NMR, 3C NMR, IR, and UV-Vis data in

a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for 4-
Nitrobenzaldehyde, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 4-Nitrobenzaldehyde.
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. . Coupling
Solvent Chemical Shift Multiplicity Constant (J) Assignment
(3) ppm o
CDCls 10.17 s - Aldehydic H
8.41 d 12.0 Aromatic H
8.09 d 8.0 Aromatic H
DMSO-ds 10.13 s - Aldehydic H
8.11 S - Aromatic H
s = singlet, d = doublet
Table 2: 13C NMR Spectroscopic Data of 4-Nitrobenzaldehyde.[1]
Solvent Chemical Shift (6) ppm Assignment
CDCls[1] 190.4 C=0 (Aldehyde)
151.1 C-NO2
140.1 C-CHO
130.5 Aromatic CH
124.3 Aromatic CH
DMSO-ds[2] 193.1 C=0 (Aldehyde)
139.7 Aromatic C
130.0 Aromatic CH

Infrared (IR) Spectroscopy

The solid-state IR spectrum of 4-Nitrobenzaldehyde is typically obtained using a KBr pellet.
The characteristic absorption bands provide information about the functional groups present in

the molecule.
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Table 3: Key FTIR Absorption Bands of 4-Nitrobenzaldehyde.

Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
Aldehydic C-H stretch (Fermi
2850, 2750 Weak
resonance)
1705 Strong C=0 stretch (Aldehyde)
1600 Medium Aromatic C=C stretch
1520 Strong Asymmetric NOz2 stretch
1350 Strong Symmetric NOz2 stretch
850 Strong C-N stretch
p-disubstituted benzene C-H
820 Strong

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Nitrobenzaldehyde exhibits absorption bands corresponding to
electronic transitions within the molecule. The position of these bands can be influenced by the
solvent polarity.[3][4]

Table 4: UV-Vis Absorption Maxima (Amax) of 4-Nitrobenzaldehyde.
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Molar Absorptivity .
Solvent Amax (nm) Transition
() M\—*cm—*
T - TU* (nitro and
Cyclohexane ~250 ~10,000

benzene groups)

T — TT* (arene

~300 ~1,000 _
function)
n - 1t* (nitro and
~350 ~100 o
aldehyde moieties)
o T - TU* (nitro and
Acetonitrile ~250
benzene groups)
T - TT* (arene
~300 .
function)
n - 1t* (nitro and
~350

aldehyde moieties)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

o Weigh approximately 10-20 mg of 4-Nitrobenzaldehyde for *H NMR, or 50-100 mg for 13C
NMR, and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds)
in a clean, dry NMR tube.

o For quantitative analysis or precise chemical shift referencing, a small amount of an internal
standard such as tetramethylsilane (TMS) can be added (0 ppm).

o Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if
necessary.
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Instrumentation and Data Acquisition:

e The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

e For *H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio. Typical acquisition parameters include a spectral width of 12-16 ppm, a
pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

e For 3C NMR: A greater number of scans is typically required due to the lower natural
abundance of the 13C isotope. The spectrum is usually acquired with proton decoupling to
simplify the spectrum to single lines for each carbon. Key parameters include a spectral
width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing:
o Apply a Fourier transform to the raw free induction decay (FID) data.
» Perform phase and baseline corrections to obtain a clean spectrum.

e For *H NMR, integrate the peaks to determine the relative ratios of the different types of
protons.

o Reference the chemical shifts to the internal standard (TMS at O ppm) or the residual solvent
peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which
can interfere with the spectrum.

e In an agate mortar, grind 1-2 mg of 4-Nitrobenzaldehyde with approximately 100-200 mg of
the dried KBr. The mixture should be ground to a fine, homogenous powder.

o Transfer the powder to a pellet-forming die.
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e Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin,
transparent or translucent pellet.

Instrumentation and Data Acquisition:

e Record a background spectrum of a blank KBr pellet to subtract any atmospheric and
instrumental interferences.

e Place the sample pellet in the sample holder of an FTIR spectrometer.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1). Co-add
multiple scans to improve the signal-to-noise ratio.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

« ldentify and label the significant absorption peaks.

UV-Vis Spectroscopy

Sample Preparation:

» Prepare a stock solution of 4-Nitrobenzaldehyde of a known concentration in a UV-
transparent solvent (e.g., ethanol or cyclohexane).

e From the stock solution, prepare a series of dilutions to a concentration range that gives
absorbance values between 0.1 and 1.0 for optimal accuracy.

e Use clean quartz cuvettes for all measurements.

Instrumentation and Data Acquisition:

e Use a dual-beam UV-Vis spectrophotometer.

 Fill a cuvette with the pure solvent to be used as a reference (blank).

» Record a baseline spectrum with the blank in both the sample and reference beams.
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» Replace the blank in the sample beam with the cuvette containing the 4-Nitrobenzaldehyde
solution.

e Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
Data Processing:

e The instrument software will automatically subtract the blank absorbance from the sample
absorbance.

« |dentify the wavelength(s) of maximum absorbance (Amax).

« If a calibration curve was generated from the serial dilutions, the concentration of an
unknown sample can be determined using the Beer-Lambert law.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Nitrobenzaldehyde.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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